molecular formula C24H18FN3O3S B2999843 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 681266-92-2

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2999843
CAS No.: 681266-92-2
M. Wt: 447.48
InChI Key: VYZPXRXCWSQCET-UHFFFAOYSA-N
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Description

N-(2-(4-Fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 4-fluorophenyl group at position 2 and a sulfone moiety (5,5-dioxido). The 3-position is functionalized with a biphenyl-4-carboxamide group. This structure combines aromatic, sulfonamide, and carboxamide functionalities, which are common in pharmaceuticals targeting enzymes or receptors requiring π-π stacking and hydrogen bonding interactions.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O3S/c25-19-10-12-20(13-11-19)28-23(21-14-32(30,31)15-22(21)27-28)26-24(29)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZPXRXCWSQCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19FN4O5SC_{17}H_{19}FN_{4}O_{5}S with a molecular weight of approximately 410.4 g/mol. The structure includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.

Research indicates that compounds with thieno[3,4-c]pyrazole structures often exhibit significant biological activity due to their ability to interact with various biological targets. These interactions can lead to inhibition of specific enzymes or pathways involved in disease processes.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thieno[3,4-c]pyrazole derivatives. For instance, derivatives containing similar structures have shown promising activity against a range of pathogens:

  • Antifungal Activity : Compounds related to thieno[3,4-c]pyrazoles have demonstrated antifungal effects with effective concentrations (EC50) as low as 6 to 9 µg/mL against Fusarium oxysporum .
  • Bacterial Activity : Some derivatives exhibit minimum inhibitory concentrations (MIC) in the range of 6.25 µg/mL against bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Anticancer Potential

Thieno[3,4-c]pyrazole derivatives have also been investigated for their anticancer properties. For example:

  • Colon Carcinoma : A related compound showed activity against the HCT-116 colon carcinoma cell line with an IC50 value of 6.2 µM .
  • Breast Cancer : Other derivatives exhibited IC50 values of 27.3 µM against T47D breast cancer cells .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated various thieno[3,4-c]pyrazole derivatives for their antimicrobial efficacy. The results indicated that compounds with specific functional groups significantly enhanced biological activity compared to those lacking such modifications .
  • Anticancer Screening :
    • In vitro tests on different cancer cell lines revealed that certain thieno[3,4-c]pyrazole derivatives possess selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells .

Summary Table of Biological Activities

Activity Type Target Organisms/Cells Effective Concentration (EC50/MIC/IC50)
AntifungalFusarium oxysporum6 - 9 µg/mL
BacterialKlebsiella pneumoniae, Pseudomonas aeruginosa6.25 µg/mL
AnticancerHCT-116 Colon CarcinomaIC50 = 6.2 µM
T47D Breast CancerIC50 = 27.3 µM

Comparison with Similar Compounds

Structural Insights :

  • The thieno[3,4-c]pyrazol core in the target compound and ’s analog offers rigidity and planar geometry, enhancing binding to flat enzymatic pockets, whereas the 1,2,4-triazole derivatives () provide greater conformational flexibility .
  • The biphenyl-4-carboxamide group in the target compound may enhance solubility and π-stacking compared to the ethanediamide linker in ’s compound, which prioritizes hydrogen bonding via amide groups .

Spectroscopic Data:

  • IR Spectroscopy :

    • The target compound’s IR spectrum would show absorption bands for sulfone (1250–1300 cm⁻¹), carboxamide C=O (~1680 cm⁻¹), and NH stretches (~3300 cm⁻¹), consistent with ’s triazole-thiones and ’s ethanediamide derivatives .
    • Absence of C=S bands (1243–1258 cm⁻¹) distinguishes it from precursor hydrazinecarbothioamides in .
  • NMR Spectroscopy :

    • The 4-fluorophenyl group would exhibit characteristic ¹H-NMR signals at δ 7.2–7.6 ppm (aromatic protons) and ¹⁹F-NMR near δ -110 ppm, similar to analogs in and .

Tautomerism and Stability

  • Unlike the 1,2,4-triazole-thiones in , which exist in thione-thiol tautomeric equilibrium, the thieno[3,4-c]pyrazol core of the target compound is stabilized by the sulfone group, reducing tautomeric shifts. This enhances its metabolic stability compared to triazole derivatives .

Hypothetical Pharmacological Implications

While direct biological data are unavailable, structural parallels suggest:

  • Target Compound : The biphenyl-4-carboxamide may improve binding to hydrophobic pockets (e.g., COX-2 or kinases), while the sulfone group enhances electron-withdrawing effects and oxidative stability.
  • Compounds : The 2,4-difluorophenyl and sulfonyl groups could confer anti-inflammatory or antimicrobial activity, as seen in similar triazole derivatives .
  • Compound : The ethanediamide linker might facilitate chelation of metal ions or interactions with polar residues in enzyme active sites .

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